L-Ornithine-13C5,15N2 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Ornithine-13C5,15N2 Hydrochloride is the isotope form of L-Ornithine Hydrochloride . It is a non-essential amino acid for human development but is a required intermediate in arginine biosynthesis .

Molecular Structure Analysis

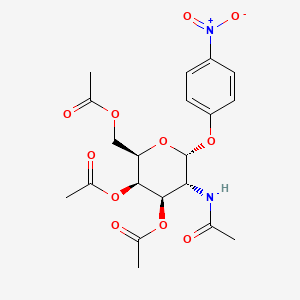

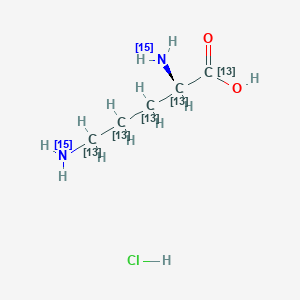

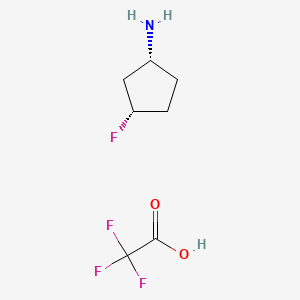

The molecular formula of L-Ornithine-13C5,15N2 Hydrochloride is 13C5H12N2O2 • HCl . The molecular weight is 175.57 . The SMILES string is [15NH2] [13CH2] [13CH2] [13CH2] [13C@H] ( [15NH2]) [13C] (O)=O. [H]Cl .Physical And Chemical Properties Analysis

L-Ornithine-13C5,15N2 Hydrochloride has a molecular weight of 175.57 . It is in the form of a powder . It is suitable for bio NMR .科学的研究の応用

Hepatoprotective Effects

L-Ornithine-L-aspartate, a related compound of L-Ornithine, demonstrates multifaceted properties including detoxification, anabolic, hepatoprotective, and vasodilating effects. It stimulates the production of growth hormone and insulin and has shown effectiveness in conditions such as hepatic encephalopathy and chronic diffuse liver diseases, including alcoholic and nonalcoholic fatty liver disease. The drug's tolerance is satisfactory, with minimal side effects (Huberhrits et al., 2016).

Mitochondrial Transporters

Mitochondrial transporters like ORC1, ORC2, and SLC25A29 play a critical role in the translocation of ornithine and related substrates across the inner mitochondrial membrane. These transporters are involved in linking metabolic pathways that take place partly in the cytosol and partly in the mitochondrial matrix, providing basic amino acids for mitochondrial translation. In the liver, ORC1 is crucial for the citrulline/ornithine exchange required for the urea cycle (Monné et al., 2015).

Diagnostic and Clinical Research Applications

Stable isotopes like 13C and 15N have seen increased use in clinical science due to advancements in mass-spectrometric methods and their safety over radionuclides. L-Ornithine-13C5,15N2, as a stable-isotope-labeled compound, could be utilized in metabolic studies involving ammonia, urea, creatinine, and uric acid, and for quantitative haematological studies (Halliday & Rennie, 1982).

Role in Muscle Fatigue and Recovery

Ornithine-containing preparations have been identified for their potential in correcting post-load hyperammonemia and accelerating recovery processes after physical exertion. The effectiveness of L-ornitine-L-aspartate in sports medicine practice highlights its utility in reducing the formation and expression of fatigue, ensuring effective recovery after exhausting physical activity (Okovityi & Shustov, 2020).

作用機序

Target of Action

L-Ornithine-13C5,15N2 Hydrochloride primarily targets the urea cycle . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia . This process is crucial for the disposal of excess nitrogen .

Mode of Action

L-Ornithine-13C5,15N2 Hydrochloride interacts with its targets by participating in the urea cycle . It is converted into a molecule called citrulline, which then goes through several transformations to eventually become arginine . Arginine is then converted back into ornithine, releasing urea in the process .

Biochemical Pathways

The primary biochemical pathway affected by L-Ornithine-13C5,15N2 Hydrochloride is the urea cycle . The downstream effects of this include the removal of ammonia from the body, which is crucial for maintaining a healthy nitrogen balance .

Pharmacokinetics

As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of L-Ornithine-13C5,15N2 Hydrochloride’s action are primarily related to its role in the urea cycle . By participating in this cycle, it helps the body maintain a healthy nitrogen balance .

Action Environment

Environmental factors such as diet and overall health can influence the action, efficacy, and stability of L-Ornithine-13C5,15N2 Hydrochloride . For example, a diet high in protein may increase the demand for urea cycle activity, potentially affecting the action of this compound .

特性

IUPAC Name |

(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-QQIPSHICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Ornithine-13C5,15N2 Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)